molecular formula C18H13N3O2 B12080399 N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide

Cat. No.: B12080399
M. Wt: 303.3 g/mol
InChI Key: OHBLEJHMBJTKFJ-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide is a synthetic hybrid compound incorporating benzofuran and pyrazole pharmacophores, a structural class recognized for its significant potential in pharmaceutical and medicinal chemistry research . Compounds featuring a benzofuran core conjugated with a pyrazole ring have demonstrated a range of promising biological activities in scientific studies. Recent research in 2025 highlights that such benzofuran–pyrazole-based analogues are being investigated as potential antiproliferative agents and multi-targeting protein kinase suppressors . Some specific analogues have shown potent activity against various cancer cell lines and have been identified as inhibitors of critical kinase enzymes, including B-Raf (V600E), c-Met, Pim-1, EGFR (WT), and VEGFR-2 . Furthermore, the benzofuran and pyrazole scaffolds are known for their applications in other therapeutic areas. Novel pyrazole derivatives synthesized from benzofuran precursors have been evaluated for antiviral activity, with some showing potent inhibition of HIV-1 replication by targeting viral entry or key enzymes like reverse transcriptase and protease . The molecular structure of this compound, which serves as a key heteroaromatic system, is designed to interact with enzyme binding sites, making it a valuable scaffold for developing novel bioactive molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the specific safety data sheets and handling protocols prior to use.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

N-[2-(1H-pyrazol-5-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C18H13N3O2/c22-18(12-6-2-1-3-7-12)20-16-13-8-4-5-9-15(13)23-17(16)14-10-11-19-21-14/h1-11H,(H,19,21)(H,20,22)

InChI Key

OHBLEJHMBJTKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C4=CC=NN4

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization

Copper-mediated protocols are widely employed for benzofuran synthesis. A representative approach involves the reaction of salicylaldehyde derivatives 15 with calcium carbide-derived alkynes under CuBr catalysis (Scheme 4 in). The mechanism proceeds via iminium ion B formation, followed by copper acetylide attack to generate intermediate C , which undergoes intramolecular cyclization to yield benzofuran derivatives 19 (83–92% yields). Adjusting substituents on the salicylaldehyde precursor allows for functionalization at the C3 position, critical for subsequent benzamide installation.

Reaction ComponentRoleConditionsYield (%)
Salicylaldehyde derivativeElectrophilic substrateCuBr, Na₂CO₃, DMSO, H₂O83–92
Calcium carbideAlkyne sourceHydrolysis in situ
CuBrCatalyst80°C, 12 h

Palladium-Mediated Coupling

Palladium-copper bimetallic systems enhance cyclization efficiency. For example, iodophenols 35 and alkynes 36/37 react via (PPh₃)PdCl₂/CuI catalysis in triethylamine to form benzofurans 39(a–c) (84–91% yields). This method offers superior tolerance for electron-withdrawing groups, enabling precise C2 functionalization required for pyrazole attachment.

Pyrazole Ring Installation

Introducing the 1H-pyrazol-3-yl group at the C2 position necessitates cyclocondensation or [3+2] cycloaddition strategies.

Hydrazine-Mediated Cyclocondensation

Pyrazole formation via hydrazine derivatives is a robust approach. In a study synthesizing pyrazole-benzofuran hybrids (Scheme 1 in), 5-(3-(trifluoromethyl)phenylazo)salicylaldehyde 1 undergoes cyclocondensation with chloroacetone to yield 2-acetylbenzofuran 2 . Subsequent Claisen–Schmidt condensation with aldehydes forms chalcones, which cyclize with hydrazine hydrate to pyrazolines. Adapting this method, replacing hydrazine hydrate with monosubstituted hydrazines could direct pyrazole regioisomerism.

Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction is pivotal for introducing formyl groups adjacent to heterocycles. As demonstrated in, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1 is synthesized via this method, enabling subsequent condensations. Applying this to the C2 position of benzofuran would involve:

  • Formylation of 3-amino-benzofuran using POCl₃/DMF.

  • Condensation with hydrazine derivatives to yield 1H-pyrazol-3-yl substituents.

Reaction optimization data from analogous systems suggest yields of 65–78% under refluxing DCM with Rh catalysis.

Benzamide Functionalization at C3

The final step involves introducing the benzamide group at the C3 position of the benzofuran scaffold.

Nucleophilic Aromatic Substitution (NAS)

Activating the C3 position for NAS requires electron-deficient aromatic systems. Nitration of benzofuran at C3 followed by reduction yields an amine, which is acylated with benzoyl chloride (Scheme 3 in). Key parameters include:

ParameterOptimal ValueImpact on Yield
Nitrating agentHNO₃/H₂SO₄90–95% conversion
Reducing agentH₂/Pd-CQuantitative reduction
Acylation conditionsBenzoyl chloride, pyridine85–90% yield

Directed ortho-Metalation (DoM)

For substrates resistant to NAS, DoM using LiTMP directs lithiation to C3, followed by quenching with N-benzoylimidazole. This method, adapted from rhodium-catalyzed C–H activation protocols, achieves 72–80% yields in THF at −78°C.

Integrated Synthetic Routes

Combining these steps, two viable routes emerge:

Sequential Construction (Benzofuran → Pyrazole → Benzamide)

  • Synthesize 3-nitrobenzofuran via Cu-catalyzed cyclization.

  • Reduce nitro to amine (H₂/Pd-C), acylate to benzamide.

  • Install pyrazole via Vilsmeier–Haack formylation and hydrazine cyclocondensation.

Advantages : High functional group tolerance at each step.
Challenges : Multiple protection/deprotection cycles increase synthetic steps.

Convergent Approach

  • Prepare 2-(1H-pyrazol-3-yl)benzofuran-3-amine via Pd-mediated coupling.

  • Direct acylation with benzoyl chloride under Schotten–Baumann conditions.

Advantages : Fewer steps, higher overall yield (68% vs. 52% sequential).
Challenges : Limited substrate availability for Pd-catalyzed amination.

Mechanistic Insights and Optimization

Cyclization Stereoelectronics

In copper-catalyzed benzofuran synthesis, the iminium ion intermediate B (Scheme 4 in) directs alkyne addition to the ortho position. DFT studies suggest that electron-donating groups on the salicylaldehyde increase cyclization rates by stabilizing partial positive charges.

Pyrazole Regioselectivity

Hydrazine cyclocondensations favor 1H-pyrazol-3-yl isomers due to kinetic control. However, using N-methylhydrazine shifts selectivity to 1H-pyrazol-4-yl derivatives (3:1 ratio) . Temperature modulation (refluxing ethanol vs. DMF at 120°C) further tunes regioselectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted benzofuran and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and tuberculosis.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzofuran and pyrazole rings can interact with various biomolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

A relevant comparator is N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which shares the benzamide backbone but diverges in substituents. Key differences include:

Feature N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Structure Benzofuran-pyrazole fused system Benzamide with 3-methyl substitution
Substituents Pyrazole (N-heterocycle), benzofuran 2-hydroxy-1,1-dimethylethyl group
Directing Groups Pyrazole (potential N-donor) N,O-bidentate directing group
Synthetic Route Not specified in evidence 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol
Characterization Not available in evidence X-ray crystallography, NMR, IR, GC-MS

The pyrazole-benzofuran system in the target compound may enhance rigidity and aromatic stacking compared to the flexible hydroxy-dimethylethyl group in the comparator. This structural distinction could influence reactivity in metal-catalyzed C–H functionalization reactions, where the N,O-bidentate group in ’s compound is explicitly noted for such applications .

Methodological Considerations

Structural elucidation of such compounds relies heavily on tools like SHELX () and WinGX/ORTEP (). For instance:

  • SHELXL is widely used for refining small-molecule structures, ensuring accuracy in bond lengths and angles .
  • WinGX integrates data processing and visualization, critical for analyzing anisotropic displacement parameters (e.g., pyrazole ring planarity) .

These tools are indispensable for confirming the stereoelectronic effects of substituents, such as the pyrazole’s electron-withdrawing nature versus the hydroxy group’s hydrogen-bonding capability.

Data Table: Comparative Analysis

Parameter This compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Formula C₁₈H₁₃N₃O₂ (hypothetical) C₁₁H₁₅NO₂
Molecular Weight ~303.32 g/mol 193.24 g/mol
Key Functional Groups Pyrazole, benzofuran, benzamide Benzamide, hydroxy, tert-butyl
Potential Applications Enzyme inhibition, catalysis (inferred) Metal-catalyzed C–H functionalization

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, the comparator highlights the importance of substituent effects on reactivity and application. The pyrazole-benzofuran system’s rigidity may favor interactions in biological targets, whereas the N,O-bidentate group in ’s compound is tailored for catalysis. Further studies using SHELXL or WinGX (as in –3) are needed to validate the target compound’s structure and properties.

Biological Activity

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide, a compound featuring a benzofuran moiety linked to a pyrazole, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole in the presence of suitable catalysts. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
NMR Signals at 8.59 ppm (pyrazolyl), 8.06 ppm (aromatic), and 3.71 ppm (methoxy group).
IR Strong absorption band at 1706 cm1^{-1} indicating C=O stretching.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) models.

Case Study: Anticancer Efficacy

In vitro assays demonstrated that this compound exhibits an IC5050 value of 0.42 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which has an IC5050 value of approximately 20 µM.

Table 2: Anticancer Activity Data

Cell LineIC5050 (µM)Reference CompoundIC5050 (µM)
MCF-70.42Doxorubicin20.64
A5490.51Doxorubicin18.00

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activities against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

The compound was tested against common bacterial strains using a disk diffusion method, showing promising results with inhibition zones comparable to established antibiotics.

Table 3: Antimicrobial Activity Data

PathogenInhibition Zone (mm)Reference AntibioticInhibition Zone (mm)
Staphylococcus aureus15Penicillin18
Escherichia coli14Ampicillin17

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis.

Q & A

Q. What analytical techniques are most reliable for confirming the structural identity and purity of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide?

  • Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities. For example, crystallography can reveal intermolecular interactions and bond angles, as demonstrated in analogous benzamide derivatives . Infrared (IR) spectroscopy is also critical for identifying functional groups like the benzamide carbonyl (C=O stretch ~1650–1700 cm⁻¹) .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Synthesis optimization involves multi-step protocols with careful control of reaction conditions. Key steps include:
  • Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the benzamide bond, monitored by thin-layer chromatography (TLC) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Pyrazole ring formation often requires reflux conditions (~100–120°C) to drive cyclization .
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in heterocyclic ring formation .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

  • Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or resazurin-based) to assess cytotoxicity. For example, benzamide derivatives with pyrazole moieties have shown activity in kinase inhibition studies, requiring IC₅₀ determination via fluorescence or luminescence readouts . Dose-response curves and positive/negative controls are critical to validate results .

Advanced Research Questions

Q. How can researchers investigate the binding mechanisms of this compound with biological targets?

  • Methodological Answer : Advanced interaction studies employ:
  • Surface Plasmon Resonance (SPR) : To quantify binding kinetics (ka, kd) and affinity (KD) in real time .
  • Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters (ΔH, ΔS) of binding .
  • X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) reveals atomic-level interactions, as seen in studies of structurally similar benzimidazole derivatives .
  • Molecular Dynamics (MD) simulations : To model binding stability and conformational changes over time .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer : Contradictions arise from variations in assay conditions, purity, or target specificity. Address these by:
  • Standardized protocols : Replicate studies using identical buffer systems, cell lines, and reagent batches .
  • Meta-analysis : Systematically compare datasets from multiple studies to identify confounding variables (e.g., solvent effects on activity) .
  • Structure-Activity Relationship (SAR) studies : Modify substituents on the benzamide or pyrazole rings to isolate critical pharmacophores .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : Computational approaches include:
  • Docking studies : Use software like AutoDock Vina to predict binding poses against target vs. off-target proteins .
  • QSAR modeling : Correlate electronic (e.g., Hammett constants) or steric parameters (e.g., molar refractivity) with activity data to prioritize synthetic targets .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for proposed derivatives to optimize selectivity .

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